molecular formula C12H12N2O3 B2991236 5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole CAS No. 144797-44-4

5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B2991236
CAS No.: 144797-44-4
M. Wt: 232.239
InChI Key: APQOSRQYKACETC-UHFFFAOYSA-N
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Description

5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole is a complex organic compound that features an oxadiazole ring, a phenyl group, and an epoxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then reacted with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for cost, yield, and safety, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring can yield diols, while reduction of the oxadiazole ring can produce amines or other reduced derivatives.

Scientific Research Applications

5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole involves its interaction with various molecular targets. The epoxide moiety can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzymes or the modification of proteins, affecting cellular processes. The oxadiazole ring can also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-(oxiran-2-ylmethoxy)benzenepropanoic acid: Similar structure with an epoxide and phenyl group.

    2,2’-Methylenebis(phenyleneoxymethylene)bisoxirane: Contains two epoxide groups and a phenyl linkage.

    Methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate: Another compound with an epoxide and phenyl group, but with a different functional group.

Uniqueness

5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-13-12(14-17-8)9-2-4-10(5-3-9)15-6-11-7-16-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQOSRQYKACETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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